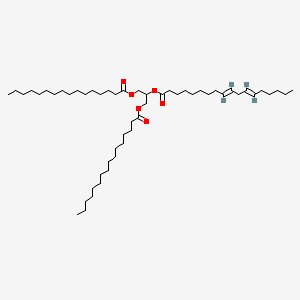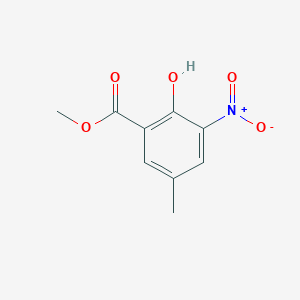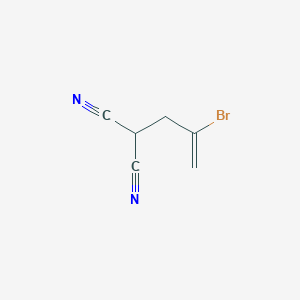
Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)
Übersicht
Beschreibung
1,3-Dipalmitoyl-2-Linoleoyl Glycerol: is a triacylglycerol compound that contains palmitic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position . It is found in the palm stearin fraction of palm oil and as a minor component of soybean germ oil . This compound is significant in lipid biochemistry and has various applications in research and industry.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol kann durch enzymatische Umesterung synthetisiert werden. Dieser Prozess beinhaltet die Reaktion von Tripalmitin mit Linolsäure in Gegenwart eines Lipase-Enzyms . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Isooctan statt und erreicht nach einigen Stunden ein Gleichgewicht .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1,3-Dipalmitoyl-2-Linoleoyl Glycerol beinhaltet oft die Verwendung von natürlichen Fetten und Ölen. Die enzymatische Umesterungsmethode wird aufgrund ihrer Spezifität und Effizienz bevorzugt . Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit des gewünschten Produkts zu erzielen.
Analyse Chemischer Reaktionen
Reaktionstypen: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Linolsäureanteil kann oxidiert werden, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.
Hydrolyse: Die Esterbindungen in der Verbindung können hydrolysiert werden, um freie Fettsäuren und Glycerin freizusetzen.
Umesterung: Diese Reaktion beinhaltet den Austausch von Fettsäureanteilen zwischen verschiedenen Triacylglycerolmolekülen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Sauerstoff und freie Radikale.
Hydrolyse: Saure oder basische Bedingungen können die Hydrolysereaktion katalysieren.
Umesterung: Lipase-Enzyme werden üblicherweise zur Katalyse von Umesterungsreaktionen eingesetzt.
Wichtigste gebildete Produkte:
Oxidation: Hydroperoxide und andere Oxidationsprodukte.
Hydrolyse: Freie Fettsäuren (Palmitinsäure und Linolsäure) und Glycerin.
Umesterung: Verschiedene Triacylglycerolmoleküle mit unterschiedlichen Fettsäurezusammensetzungen.
Wissenschaftliche Forschungsanwendungen
1,3-Dipalmitoyl-2-Linoleoyl Glycerol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Lipidbiochemie: Es wird verwendet, um die Struktur und Funktion von Lipiden in biologischen Membranen zu untersuchen.
Ernährungsphysiologische Forschung: Die Verbindung wird auf ihre Rolle in der menschlichen Ernährung und ihre Auswirkungen auf die Gesundheit untersucht.
Pharmazeutische Entwicklung: Es wird bei der Entwicklung lipidbasierter Arzneistoff-Abgabesysteme eingesetzt.
Lebensmittelindustrie: Die Verbindung wird bei der Formulierung verschiedener Lebensmittelprodukte verwendet, darunter Streichfette und Margarine.
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Dipalmitoyl-2-Linoleoyl Glycerol beinhaltet seine Einarbeitung in biologische Membranen, wo es die Membranfluidität und -funktion beeinflusst . Der Linolsäureanteil kann zu bioaktiven Lipidmediatoren metabolisiert werden, die bei Entzündungen und Zellsignalwegen eine Rolle spielen . Die Palmitinsäureanteile tragen zur strukturellen Integrität der Membran bei.
Wirkmechanismus
The mechanism of action of 1,3-Dipalmitoyl-2-Linoleoyl Glycerol involves its incorporation into biological membranes, where it influences membrane fluidity and function . The linoleic acid moiety can be metabolized to produce bioactive lipid mediators that play roles in inflammation and cell signaling . The palmitic acid moieties contribute to the structural integrity of the membrane.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
1,3-Dipalmitoyl-2-Oleoyl Glycerol: Enthält Ölsäure anstelle von Linolsäure an der sn-2-Position.
1,2-Dipalmitoyl-3-Oleoyl Glycerol: Enthält Ölsäure an der sn-3-Position.
1,3-Dioleoyl-2-Palmitoyl Glycerol: Enthält Ölsäure an den sn-1- und sn-3-Positionen und Palmitinsäure an der sn-2-Position.
Einzigartigkeit: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol ist aufgrund des Vorhandenseins von Linolsäure an der sn-2-Position einzigartig, was bestimmte biochemische Eigenschaften und Funktionen verleiht . Die Kombination von Palmitinsäure und Linolsäure in dieser speziellen Anordnung beeinflusst ihr Verhalten in biologischen Systemen und ihre Anwendungen in Forschung und Industrie.
Eigenschaften
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGAUBMLVQRATC-DHSNEXAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315688 | |
| Record name | Triglyceride PLP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/18:2(9Z,12Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2442-56-0 | |
| Record name | Triglyceride PLP,sn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triglyceride PLP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















